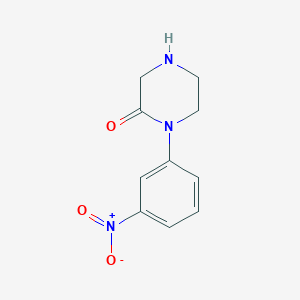

1-(3-Nitrophenyl)piperazin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWUZSXMPSDONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453889 | |

| Record name | 1-(3-nitrophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-84-6 | |

| Record name | 1-(3-nitrophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Nitrophenyl Piperazin 2 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For 1-(3-nitrophenyl)piperazin-2-one, two primary disconnections are logical:

Amide Bond Disconnection: The most apparent disconnection is at the amide bond within the piperazinone ring. This C-N bond break transforms the cyclic amide into a linear N-(2-aminoethyl) substituted 3-nitroaniline (B104315) derivative. This precursor could then be formed from 1-(3-nitrophenyl)ethylenediamine and a two-carbon unit with appropriate functional groups for cyclization.

Aryl-Nitrogen Bond Disconnection: A second strategic cut is the bond between the phenyl ring and the piperazine (B1678402) nitrogen (the Ar-N bond). This approach simplifies the target into two key synthons: piperazin-2-one (B30754) and a 3-nitrophenyl electrophile (like 1-fluoro-3-nitrobenzene (B1663965) or 1-chloro-3-nitrobenzene). This is a common strategy in medicinal chemistry for creating libraries of analogues.

These disconnections suggest that the synthesis can start from simple building blocks like 3-nitroaniline, piperazin-2-one, or the key intermediate 1-(3-nitrophenyl)piperazine (B1334192).

Classical and Modern Synthetic Routes

Both established and contemporary methods are available for the synthesis of this compound and its analogs.

Multi-step synthesis provides a reliable, albeit sometimes lengthy, path to the target compound. A documented approach involves the deprotection of a protected piperazinone precursor. chemicalbook.com Specifically, the synthesis starts with a Boc-protected piperazinone, which is then treated with acid to yield the final product.

The reaction proceeds by adding tert-Butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate to a solution of trifluoroacetic acid in dichloromethane. chemicalbook.com After stirring, the solvents are removed, and the mixture is basified with sodium hydroxide (B78521) solution to yield this compound as a solid. chemicalbook.com

Table 1: Multi-step Synthesis of this compound chemicalbook.com

| Starting Material | Reagents | Solvent(s) | Reaction Time | Yield |

|---|

Ring annulation, the formation of a ring onto a pre-existing structure, represents a powerful strategy for constructing the piperazin-2-one core. While a specific protocol for the direct synthesis of this compound via annulation is not prominently documented, related methodologies suggest its feasibility.

Intramolecular Cyclization: General methods for piperazine synthesis often rely on the intramolecular cyclization of precursors like aminoethylethanolamine. researchgate.net A similar strategy could be envisioned where a suitably substituted N-(3-nitrophenyl)diamine undergoes cyclization.

[3+3] Annulation: Modern synthetic methods include [3+3] annulation reactions, where two three-atom components are combined to form a six-membered ring. The reaction of cyclic nitronates with vinyl diazoacetates to form bicyclic systems is one such example, highlighting the potential for building complex heterocyclic cores. mdpi.com

Wacker-Type Cyclization: Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes containing appropriately spaced amine functionalities can be used to synthesize six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org

A highly efficient synthetic route involves the use of pre-formed precursors, most notably 1-(3-nitrophenyl)piperazine. This intermediate is commercially available and serves as a versatile building block. chemicalbook.comoakwoodchemical.com The synthesis then involves the addition of the two-carbon keto-amide unit. This can typically be achieved by reacting 1-(3-nitrophenyl)piperazine with an electrophile like chloroacetyl chloride, followed by intramolecular cyclization to form the piperazin-2-one ring.

The synthesis of the precursor itself, 1-(3-nitrophenyl)piperazine, can be accomplished through methods such as the N-arylation of piperazine with an activated nitroaromatic compound like 1-fluoro-3-nitrobenzene. nih.gov

Table 2: Common Precursors for the Synthesis of this compound

| Precursor / Intermediate | Role in Synthesis |

|---|---|

| 1-(3-Nitrophenyl)piperazine | Key intermediate that is cyclized to form the piperazin-2-one ring. chemicalbook.comoakwoodchemical.com |

| Piperazin-2-one | Core heterocyclic structure that undergoes N-arylation with a 3-nitrophenyl group. |

| 3-Nitroaniline | A primary starting material for building the 1-(3-nitrophenyl)piperazine precursor. cscanada.net |

| Diethanolamine | Can be used in one-pot methods to generate piperazine intermediates in situ. cscanada.net |

Catalysis offers pathways to synthesize piperazinones with high efficiency and selectivity. Modern organic synthesis increasingly relies on catalytic methods to achieve transformations under mild conditions. dntb.gov.ua

Palladium Catalysis: Palladium catalysts are versatile for forming C-N bonds. A facile Pd-catalyzed methodology has been developed for an efficient synthesis of arylpiperazines under aerobic conditions, which is relevant for producing the key precursor. organic-chemistry.org Furthermore, palladium catalysis can be used in cyclization reactions to form the piperazinone ring itself. organic-chemistry.org

Ruthenium Catalysis: A (pyridyl)phosphine-ligated ruthenium(II) complex has been shown to catalyze the coupling of diols and diamines to furnish piperazines, a reaction that could be adapted for piperazinone synthesis. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted reactions represent a frontier in organic synthesis. Organic photoredox catalysis can be used to generate a broad range of piperazines from carbonyl and amine condensation partners through a radical cyclization mechanism, offering a mild and operationally simple route. organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Strategies

If the piperazin-2-one ring contains additional substituents, chiral centers can arise. The synthesis of single enantiomers is crucial in pharmaceutical chemistry. mdpi.com This can be achieved either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Stereoselective Synthesis: A powerful method for the asymmetric synthesis of chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This approach directly yields chiral disubstituted piperazin-2-ones with excellent enantioselectivity. rsc.org

Chiral Resolution: When a synthesis produces a racemic mixture, the enantiomers must be separated. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic base with a chiral acid (a resolving agent, such as tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: A widely used modern technique is high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). mdpi.com Racemic mixtures of piperidine (B6355638) and piperazine derivatives have been successfully resolved using commercially available chiral columns, which interact differently with each enantiomer, allowing for their separation. rsc.orgmdpi.comnih.gov

Compound List

Green Chemistry Approaches in Synthesis

While a specific, validated green synthesis for this compound is not extensively documented, the principles of green chemistry offer numerous avenues to improve the environmental profile of its synthesis and that of related piperazine derivatives. researchgate.net These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Alternative Solvents and Catalysts: A key principle of green chemistry is the use of environmentally benign solvents. For piperazine synthesis, replacing traditional volatile organic compounds with greener alternatives like water or aqueous ethanol (B145695) mixtures is a viable strategy. rsc.org The use of heterogeneous catalysts, such as piperazine immobilized on graphene oxide, can facilitate reactions in these greener solvents and allows for easy separation and reuse of the catalyst, minimizing waste. rsc.org

Energy-Efficient Methods: Photoredox catalysis, which utilizes visible light to promote chemical reactions, represents a sustainable and greener method. mdpi.com This technique can be applied to the synthesis of piperazines through processes like decarboxylative annulation, often proceeding under mild conditions. organic-chemistry.org The use of organic photocatalysts, as opposed to those based on transition metals, further enhances the sustainability of this approach. mdpi.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a cornerstone of green chemistry. One-pot, multicomponent reactions are particularly effective in this regard, as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent usage and waste generation. researchgate.netrsc.org Continuous flow processing is another advanced manufacturing technique that offers improved safety, efficiency, and scalability over traditional batch processing for the synthesis of piperazine-containing molecules. researchgate.net

The application of these green chemistry principles could significantly enhance the synthesis of this compound by reducing its environmental impact.

| Green Chemistry Approach | Potential Application in Piperazinone Synthesis | Benefits |

| Green Solvents | Use of aqueous ethanol instead of chlorinated solvents. rsc.org | Reduced toxicity and environmental persistence. |

| Heterogeneous Catalysis | Immobilized catalysts for easier separation and reuse. rsc.org | Decreased catalyst waste, simplified purification. |

| Photoredox Catalysis | Visible-light promoted cyclization reactions. mdpi.comorganic-chemistry.org | Mild reaction conditions, reduced energy consumption. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. researchgate.net | Increased atom economy, fewer synthetic steps, less waste. |

| Continuous Flow Processing | Synthesis in a microreactor system. researchgate.net | Improved safety, efficiency, and scalability. |

This table outlines potential green chemistry strategies applicable to the synthesis of this compound and related compounds.

Advanced Spectroscopic and Structural Elucidation of 1 3 Nitrophenyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The predicted chemical shifts for 1-(3-Nitrophenyl)piperazin-2-one are based on the electronic effects of its constituent functional groups: the electron-withdrawing nitro group, the aromatic phenyl ring, and the lactam functionality within the piperazin-2-one (B30754) ring.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the nitrophenyl ring will appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the meta-substitution of the nitro group, a complex splitting pattern is anticipated. The protons of the three methylene (B1212753) (CH₂) groups in the piperazin-2-one ring are chemically non-equivalent and are expected to appear as multiplets in the upfield region. The CH₂ group adjacent to the carbonyl (C=O) will be deshielded compared to the others.

The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the lactam will have the largest chemical shift (δ > 165 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The three aliphatic carbons of the piperazin-2-one ring will appear at higher field strengths.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2' (Aromatic) | ~8.0 - 8.2 | t (triplet) or s (singlet) |

| H-4' (Aromatic) | ~7.8 - 8.0 | d (doublet) or dd (doublet of doublets) |

| H-5' (Aromatic) | ~7.5 - 7.7 | t (triplet) |

| H-6' (Aromatic) | ~7.3 - 7.5 | d (doublet) or dd (doublet of doublets) |

| CH₂ (C3) | ~3.4 - 3.6 | t (triplet) |

| CH₂ (C5) | ~3.8 - 4.0 | t (triplet) |

| CH₂ (C6) | ~3.2 - 3.4 | t (triplet) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~168 - 172 |

| C-1' (Aromatic) | ~140 - 142 |

| C-2' (Aromatic) | ~115 - 118 |

| C-3' (Aromatic, C-NO₂) | ~148 - 150 |

| C-4' (Aromatic) | ~122 - 125 |

| C-5' (Aromatic) | ~130 - 132 |

| C-6' (Aromatic) | ~120 - 123 |

| CH₂ (C3) | ~50 - 55 |

| CH₂ (C5) | ~45 - 50 |

| CH₂ (C6) | ~48 - 52 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the adjacent methylene protons within the piperazin-2-one ring (H-5 with H-6) and between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively assign each proton signal to its attached carbon atom, for instance, linking the proton signals of the three CH₂ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

Correlations from the aromatic protons (H-2', H-6') to the piperazine (B1678402) ring carbon C-6.

Correlations from the piperazine protons (H-3, H-5) to the carbonyl carbon (C-2).

Correlations between protons and carbons within the aromatic ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. nih.gov This is particularly useful for determining conformation and stereochemistry. nih.gov A NOESY spectrum could show correlations between the aromatic proton at the 2'-position and the protons of the C-6 methylene group on the piperazine ring, providing insight into the rotational orientation of the phenyl group relative to the piperazine ring.

Isotopic Labeling for Complex Spectral Assignment

In cases of significant signal overlap or for unambiguous assignment, isotopic labeling can be employed. libretexts.org This involves synthesizing the molecule using precursors enriched with NMR-active isotopes like ¹³C or ¹⁵N. libretexts.orgnih.gov For example, synthesizing this compound with ¹⁵N-labeled piperazine would allow for ¹H-¹⁵N HMBC experiments. This would show a direct correlation between the protons on C-5 and C-3 and the ¹⁵N at position 4, as well as a correlation between the aromatic protons and the ¹⁵N at position 1, definitively confirming the connectivity of the entire ring system. Isotopic labeling is a powerful, albeit resource-intensive, method to simplify complex spectra and validate assignments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁N₃O₃), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 222.0873. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. The presence of the nitro group, the aromatic ring, and the lactam ring will dictate the fragmentation pathways.

Key expected fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the amine and carbonyl group.

Cleavage of the bond between the nitrophenyl group and the piperazine nitrogen.

Loss of small neutral molecules such as CO, NO, or NO₂.

Ring-opening and subsequent fragmentation of the piperazin-2-one ring.

Predicted Major Fragments in the Mass Spectrum of this compound

| Proposed Fragment Structure | m/z Value | Proposed Neutral Loss |

|---|---|---|

| [C₁₀H₁₁N₃O₃]⁺ (Molecular Ion) | 221 | - |

| [C₆H₄N]⁺ (Nitrophenyl cation) | 122 | C₄H₇N₂O₂ |

| [C₄H₇N₂O]⁺ (Piperazin-2-one ring fragment) | 99 | C₆H₄NO₂ |

| [C₁₀H₁₁N₂O]⁺ | 191 | NO₂ |

| [C₉H₁₁N₃O₂]⁺ | 193 | CO |

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. While a specific, fully assigned spectrum for this compound is not available in the reviewed literature, a detailed vibrational analysis can be constructed based on data from closely related analogues, such as 1-(2-nitrophenyl)piperazine (B181537) and 1-(4-nitrophenyl)piperazine. scispace.com The analysis of these related structures provides a reliable framework for assigning the characteristic vibrational frequencies of the target compound.

The key functional groups in this compound are the aromatic nitro group (NO₂), the phenyl ring, the piperazinone ring, and the tertiary amide (lactam) group.

Nitro Group (NO₂) Vibrations: The NO₂ group is characterized by two strong stretching vibrations: the asymmetric stretch (ν_as_) and the symmetric stretch (ν_s_). These typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. scispace.com

Piperazinone Ring Vibrations: The most prominent feature of the piperazinone ring is the carbonyl (C=O) stretching vibration of the lactam, which is expected to be a strong band in the region of 1700-1650 cm⁻¹. The C-N stretching vibrations of the amide and the aliphatic amine portion of the ring will appear in the 1200-1100 cm⁻¹ range. niscpr.res.in The CH₂ groups of the piperazinone ring exhibit stretching vibrations typically found between 2950 and 2830 cm⁻¹. scispace.com

N-H Vibrations: For a related compound, 1-(2-nitrophenyl)piperazine, an N-H stretching vibration was observed at 3173 cm⁻¹ in the IR spectrum, which is characteristic of the secondary amine in the piperazine ring. scispace.com However, in this compound, this secondary amine is replaced by a lactam, so this specific N-H band would be absent.

The expected vibrational frequencies for this compound, based on data from analogous compounds, are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 | Medium-Weak | scispace.com |

| Aliphatic C-H Stretch | Piperazinone Ring (CH₂) | 2950 - 2830 | Medium | scispace.com |

| Carbonyl C=O Stretch | Lactam | 1700 - 1650 | Strong | |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Strong | scispace.com |

| Asymmetric NO₂ Stretch | Nitro Group | 1560 - 1500 | Strong | scispace.com |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1300 | Strong | scispace.com |

| C-N Stretch | Amide & Amine | 1200 - 1100 | Medium | niscpr.res.in |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this review, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

However, extensive crystallographic studies have been performed on numerous salts of the closely related compound, 1-(4-nitrophenyl)piperazine. iucr.orgnih.goviucr.orgiucr.org These studies reveal consistent structural motifs that are likely to be relevant to the target compound. In virtually all reported structures, the piperazine or piperazinium ring adopts a stable chair conformation. nih.goviucr.org The 4-nitrophenyl substituent has been observed to occupy either an equatorial or, more rarely, an axial position on the piperazine ring, depending on the co-crystalized species and packing forces in the crystal lattice. iucr.orgnih.gov

The solid-state structures of these salts are typically stabilized by a network of hydrogen bonds, often involving the piperazinium N-H donors and oxygen atoms from the counter-ion or water molecules. iucr.orgiucr.org For instance, in the structure of 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate, a strong N—H⋯O hydrogen bond links the cation and anion. iucr.org While this compound lacks the N-H donor of a piperazinium salt, the lactam oxygen is a potent hydrogen bond acceptor, suggesting that C-H⋯O interactions could play a significant role in its crystal packing.

The table below summarizes crystallographic data for several salts of the related 1-(4-nitrophenyl)piperazine, illustrating common structural features for this class of compounds.

| Compound | Space Group | Piperazine Conformation | Nitrophenyl Position | Key Interactions | Reference |

| 4-(4-nitrophenyl)piperazin-1-ium salicylate | P2₁/n | Chair | Equatorial | N-H···O, π-π stacking, C-H···π | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate | P2₁/c | Chair | Axial | N-H···O | iucr.orgnih.gov |

| 1-benzoyl-4-(4-nitrophenyl)piperazine | Pna2₁ | Chair | Equatorial | C-H···O | iucr.orgnih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrate | P-1 | Chair | Equatorial | N-H···O, O-H···O | nih.gov |

Advanced Computational Spectroscopy for Elucidation

In the absence of complete experimental data, advanced computational methods, particularly Density Functional Theory (DFT), serve as an invaluable tool for predicting and interpreting the spectroscopic and structural properties of molecules. A combined experimental and theoretical study on the related isomer, 1-(2-nitrophenyl)piperazine (NPP), demonstrates the power of this approach. scispace.com

In that study, the molecular structure, vibrational frequencies, and nuclear magnetic shielding tensors of 1-(2-nitrophenyl)piperazine were investigated using DFT calculations with the Becke-3-Lee-Yang-Parr (B3LYP) functional and both 6-31G(d) and 6-311++G(d,p) basis sets. scispace.com Such calculations can predict the most stable conformation of the molecule. For 1-(2-nitrophenyl)piperazine, the conformation where the N-H group's hydrogen atom and the nitrophenyl group are both in an equatorial orientation relative to the piperazine ring was found to be the most stable. scispace.com

Furthermore, DFT calculations provide theoretical vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental IR and Raman spectra. The use of a Scaled Quantum Mechanical (SQM) force field is a common technique to improve the accuracy of these predictions. This method allows for a more reliable assignment of experimental vibrational bands to specific molecular motions by calculating the Total Energy Distribution (TED). scispace.com

Applying a similar computational methodology to this compound would allow for:

Determination of the most stable conformer: Analyzing the orientation of the 3-nitrophenyl group relative to the piperazinone ring.

Prediction of the IR spectrum: Calculating the vibrational frequencies and intensities for all normal modes, which would aid in the definitive assignment of an experimental spectrum.

Analysis of electronic properties: Understanding the molecular orbital distributions and electronic transitions.

This computational approach provides a detailed molecular-level understanding that complements and guides experimental investigation. scispace.com

In Vitro Biological Activity and Pharmacological Screening

Antimicrobial Activity

Derivatives of nitrophenylpiperazine have demonstrated notable antimicrobial effects. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

The antibacterial potential of nitrophenylpiperazine derivatives has been tested against a spectrum of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Some piperazine (B1678402) derivatives have shown effective inhibition against S. aureus. ijcmas.com For instance, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Escherichia coli : The antibacterial efficacy of certain plant extracts containing various chemical compounds, including phenols and alkaloids, has been demonstrated against E. coli. nih.gov While direct testing of 1-(3-nitrophenyl)piperazin-2-one is not specified, related piperazine compounds have been evaluated against this Gram-negative bacterium. ijcmas.com

Vibrio cholerae, Bacillus subtilis, Pseudomonas aeruginosa : Studies on various piperazine derivatives have included testing against these pathogenic bacteria, indicating a broad spectrum of antibacterial investigation for this class of compounds. ijcmas.comnih.gov

Antibacterial Activity of a Nitrophenylpiperazine Derivative (NPDM)

| Bacterium | Activity | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal activity | nih.govmdpi.com |

| Staphylococcus aureus | Bacteriostatic effect | nih.gov |

Antifungal Efficacy

The antifungal properties of nitrophenylpiperazine derivatives have been explored against certain plant pathogenic fungi.

Bipolaris sorokiniana : Research has shown that some N-phenylpiperazine derivatives exhibit inhibitory activity against this fungus. researchgate.net

Fusarium avenaceum : A study on new N-phenylpiperazines determined their activity against various pathogens, including F. avenaceum. One of the tested derivatives showed the highest activity against this particular fungus. researchgate.net Other research has also explored the antifungal potential of various synthesized organic compounds against Fusarium species. mdpi.com

Antimycobacterial Activity

Several studies have highlighted the potential of nitro-containing compounds, including nitrophenylpiperazine derivatives, as antimycobacterial agents.

Nitro-containing compounds have emerged as significant agents in the pursuit of new treatments for tuberculosis. nih.gov Research has focused on their mechanisms of action and efficacy against Mycobacterium tuberculosis.

Studies on N-phenylpiperazine derivatives have demonstrated inhibitory activity against various mycobacteria strains, with some compounds showing promising results against M. kansasii and M. marinum. researchgate.net

The nitrofuranyl piperazine, HC2210, which contains a nitrophenylpiperazine moiety, has shown activity against Mycobacterium abscessus, a challenging non-tuberculous mycobacterium. nih.gov

Anticancer / Antiproliferative Activity

The piperazine ring is a key structural component in numerous anticancer agents, and derivatives of this compound have been investigated for their potential to inhibit cancer cell growth. tubitak.gov.trresearchgate.net

Evaluation in Human Cancer Cell Lines

The antiproliferative effects of nitrophenylpiperazine derivatives have been assessed in a variety of human cancer cell lines.

HeLa (cervical cancer), HT29 (colon cancer), A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), PC3 (prostate cancer) : Research has demonstrated that piperazine derivatives can inhibit the proliferation of various cancer cell lines. e-century.usresearchgate.net For instance, one study identified a piperazine derivative with potent anticancer activity against K562, HeLa, and AGS cell lines. e-century.usresearchgate.net Another study evaluated coumarin-triazole hybrids for their cytotoxic activity on several cancer cell lines, including A549, HepG2, and MCF7. nih.gov Synthetic tetrapeptides have also been tested for their antiproliferative activity against HT29 and HeLa cells. nih.gov Furthermore, some 1-substituted-4-phenylpiperazine derivatives have been investigated for their anticancer activities against the MCF-7 cell line. mfd.org.mk

Antiproliferative Activity of a Piperazine Derivative (C505)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | < 0.16 | e-century.usresearchgate.net |

| HeLa | Cervical Cancer | < 0.16 | e-century.usresearchgate.net |

| AGS | Gastric Adenocarcinoma | < 0.16 | e-century.usresearchgate.net |

Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death.

Studies have shown that certain piperazine derivatives can potently induce caspase-dependent apoptosis in cancer cells. e-century.usresearchgate.net This process is often mediated through the inhibition of critical cancer signaling pathways.

The induction of apoptosis by some piperazine compounds is associated with the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov

In some leukemia cell lines, piperazine derivatives have been found to induce apoptosis through the intrinsic pathway. researchgate.net Research on piperine, a compound containing a piperidine (B6355638) ring, has shown it can induce apoptosis in gastric cancer cells through a mechanism involving ROS and mitochondrial damage, affecting the expression of key apoptotic proteins like Bcl-2, Bax, and caspases. nih.gov

Oxidative Stress Generation

The generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify these reactive intermediates, is a critical factor in cellular pathology. nih.govfrontiersin.org Endogenous sources of ROS include metabolic processes and inflammation, while exogenous sources can include environmental toxins and certain medications. frontiersin.org While many piperazine derivatives have been investigated for their antioxidant properties, aiming to counteract oxidative stress, the potential for specific compounds to induce or generate oxidative stress is less commonly the primary focus of research. mdpi.comnih.govmdpi.com

Currently, specific studies detailing the capacity of this compound to generate oxidative stress are not prominently available in the reviewed literature. The cellular and tissue defense mechanisms against ROS include a variety of enzymes and non-enzymatic antioxidants. nih.gov The introduction of a chemical agent can disrupt this balance, potentially leading to cellular damage. However, research into the pro-oxidant effects of this compound, as opposed to its potential antioxidant activities, requires further specific investigation.

Neurological Disorder-Related Activities

Piperazine derivatives are a significant class of compounds studied for their effects on the central nervous system and their potential in treating various neurological disorders, including anxiety, depression, and epilepsy. ijrrjournal.comsilae.it Their mechanism of action often involves interaction with key neurotransmitter receptors. ijrrjournal.com

Interaction with Serotonin (B10506) Receptors

The serotonergic system is a crucial target for drugs treating neurological disorders. nih.gov Phenylpiperazine derivatives, in particular, are known to interact with serotonin (5-HT) receptors. nih.gov For instance, compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (mTFMPP) have been shown to evoke a potent, dose-dependent release of endogenous 5-HT from hypothalamic slices. nih.gov This action is thought to involve the displacement of 5-HT from storage vesicles rather than depolarization-induced exocytosis. nih.gov The multifunctional pharmacodynamic profile of agents that interact with both serotonergic and adrenergic systems is an area of active research for developing effective therapies for central nervous system disorders. nih.gov While the broader class of phenylpiperazines shows significant interaction, specific binding affinity and functional activity data for this compound at various serotonin receptor subtypes require more targeted investigation.

Interaction with Dopamine (B1211576) Receptors

Arylpiperazine structures are recognized as privileged motifs that bind to dopamine receptors. nih.gov The interaction between the protonated nitrogen of the piperazine ring and specific amino acid residues, such as Asp 86, along with interactions between the aromatic ring and residues like Phe 178, Trp 182, and Tyr 216, are key stabilizing forces in the binding pocket of the D2 receptor. nih.govbg.ac.rs

Research on the structure-activity relationship of arylpiperazines has shown that substituents on the phenyl ring significantly influence binding affinity. Notably, the introduction of an electron-withdrawing nitro (-NO2) group at the meta-position (position 3) of the phenylpiperazine ring has been found to decrease the binding affinity for the dopamine D2 receptor compared to the unsubstituted phenylpiperazine. nih.gov This effect is attributed to less favorable edge-to-face interactions, as ligands with a higher negative electrostatic potential in the center of the aromatic ring tend to show increased binding affinity. nih.govbg.ac.rs While N-phenylpiperazine analogs can be designed to bind selectively to the D3 versus the D2 receptor subtype, the specific affinity (Ki) and selectivity profile for this compound remains to be fully characterized. nih.gov

Urease Inhibition Studies

Urease enzymes, particularly from bacterial sources, are significant targets in medicinal chemistry due to their role in pathologies such as urinary tract infections and peptic ulcers. nih.gov Urease inhibitors are also important in agriculture to prevent the rapid hydrolysis of urea-based fertilizers. nih.gov The inhibition of urease can be achieved through various mechanisms, including interaction with the nickel ions in the enzyme's active site. researchgate.net

Systematic screening of urea (B33335) derivatives has identified compounds with potent urease inhibitory activity. For example, N¹,N²-diaryl urea derivatives containing nitro groups on both phenyl rings have demonstrated low micromolar inhibition of Canavalia ensiformis (jack bean) urease. nih.gov While these studies highlight that the nitro-substituted phenyl motif can be a key feature for urease inhibition, specific inhibitory data (such as IC₅₀ values) for this compound against urease are not detailed in the currently available literature. Further research is needed to determine its specific activity and mechanism of inhibition.

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology for treating hyperpigmentation disorders and in the food industry to prevent browning. nih.govresearchgate.net Several studies have investigated nitrophenylpiperazine derivatives as potential tyrosinase inhibitors. nih.govnih.gov

In a study that designed and synthesized a series of novel 4-nitrophenylpiperazine derivatives, compounds were evaluated for their inhibitory activity against mushroom tyrosinase. nih.govresearchgate.net Although the core structure in that study was a 4-nitrophenylpiperazine, the findings provide valuable insights. One derivative, compound 4l , which features an indole (B1671886) moiety, showed significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM. nih.govnih.gov Kinetic analysis revealed a mixed-type inhibition mechanism. nih.govresearchgate.net The structure-activity relationship (SAR) analysis indicated that the presence of an electron-withdrawing nitro group can contribute to the inhibitory activity. nih.gov Another study on newly synthesized piperazine derivatives also identified potent tyrosinase inhibitors, with IC₅₀ values in the low micromolar range. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of a Related Nitrophenylpiperazine Derivative

| Compound | Description | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 4l | 4-Nitrophenylpiperazine derivative with an indole moiety | 72.55 | Mixed | nih.govnih.gov |

| 10b | Piperazine derivative with a 1,2,4-triazole (B32235) nucleus | 30.7 ± 0.2 | Mixed | researchgate.net |

These findings suggest that the nitrophenylpiperazine scaffold is a promising starting point for designing tyrosinase inhibitors. However, direct evaluation of this compound is required to ascertain its specific inhibitory potential and characteristics.

Other Pharmacological Activities

The piperazine scaffold is versatile and has been incorporated into compounds designed for a wide range of therapeutic applications. ijrrjournal.com

Anthelmintic Activity: Piperazine and its salts, such as piperazine citrate, have long been used as anthelmintic agents, particularly for the treatment of roundworm infections. researchgate.netresearchgate.net They function by causing paralysis of the parasites, which are then expelled by peristalsis. While piperazine itself is a well-established anthelmintic, the activity of specific derivatives like this compound has not been specifically reported. Research on other complex piperazine derivatives continues in the search for new anthelmintic drugs to combat resistance. researchgate.netnih.gov

Antihypertensive Activity: Certain phenylpiperazine derivatives have been investigated for their cardiovascular effects. A series of trans-1-piperazino-3-phenylindans were found to possess potent antihypertensive activity in spontaneously hypertensive rats, an effect linked to peripheral 5-HT2 antagonism. nih.gov Other piperazine derivatives have demonstrated hypotensive activity through mechanisms involving alpha and beta-adrenoceptor blockade. nih.gov The potential antihypertensive effects of this compound have not been specifically documented.

Antiviral and Anti-HIV Activity: The piperazine nucleus is a common feature in a number of antiviral and anti-HIV agents. google.comgoogle.com For example, a series of arylpiperazinyl fluoroquinolones showed potent anti-HIV-1 activity, with the aryl substituents on the piperazine nitrogen playing a crucial role. nih.gov Other research has focused on piperazinone phenylalanine derivatives as HIV-1 capsid modulators. mdpi.com In one study, a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides were screened for activity against HIV-1 and HIV-2, though no significant inhibition was observed for the tested compounds. researchgate.net While the piperazine-2-one moiety is present in some compounds with anti-HIV potential, specific data for this compound is needed.

Mechanistic Investigations of Biological Action

Receptor Binding Studies and Target Engagement

Currently, there are no specific receptor binding or target engagement studies for 1-(3-Nitrophenyl)piperazin-2-one available in the published scientific literature.

However, the broader class of arylpiperazine derivatives is well-known for interacting with a variety of neurotransmitter receptors. ijrrjournal.com For instance, different substituted piperazine (B1678402) compounds have shown affinity for serotonergic (5-HT), adrenergic (α1, α2), and dopamine (B1211576) (D2, D3, D4) receptors. ijrrjournal.comnih.gov Studies on new piperazine-pyridazinone derivatives have demonstrated that modifications to the arylpiperazine moiety significantly influence binding affinity, with many compounds showing high affinity for the α1-adrenergic receptor and moderate to high affinity for the 5-HT1A receptor. nih.gov Similarly, biophysical screening of fragment libraries against the β1-adrenergic receptor identified arylpiperazines as promising leads. It is plausible that this compound could interact with one or more of these receptor families, but this remains to be experimentally verified.

Enzyme Inhibition Kinetics and Mechanism of Action

There is no specific information in the scientific literature regarding the enzyme inhibition kinetics or the precise mechanism of action for this compound.

To provide context, related compounds have been investigated for their enzyme-inhibiting properties. A recent 2024 study detailed the design and synthesis of a series of 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov In that study, the most potent compound, which featured an indole (B1671886) moiety, was found to exhibit mixed-type inhibition of tyrosinase. nih.gov The kinetic analysis, using Lineweaver-Burk plots, helped to elucidate the nature of the enzyme-inhibitor interaction. nih.gov Such studies would be necessary to determine if this compound has any inhibitory effects on tyrosinase or other enzymes.

Cellular Pathway Modulation

Specific research detailing how this compound modulates intracellular signaling pathways has not been published. The piperazine scaffold is present in many pharmacologically active molecules, and derivatives have been shown to influence pathways such as the serotonergic system. For example, the anxiolytic and antidepressant-like effects of some piperazine derivatives have been linked to the serotonergic pathway through antagonism studies with 5-HT1A receptor blockers. nih.gov Whether this compound engages similar or different cellular pathways is unknown without dedicated investigation.

Structure-Activity Relationship (SAR) Analysis

A formal structure-activity relationship (SAR) analysis for this compound and its direct analogs is not available in current literature. SAR studies involve systematically modifying a lead compound's structure to determine which chemical features are essential for its biological activity.

For the broader class of piperazine derivatives, SAR studies have been crucial. For example, research on N-phenylpiperazine derivatives as antimycobacterial agents revealed that lipophilicity and the electronic properties of substituents significantly influence activity. researchgate.netmdpi.com In a series of nitrophenyl piperazine derivatives designed as tyrosinase inhibitors, SAR analysis indicated that replacing a benzyl (B1604629) or phenyl ring with an indole or pyridine (B92270) moiety markedly improved potency. nih.gov These examples highlight the importance of the substituents on both the phenyl and piperazine rings in defining the pharmacological profile. A dedicated SAR study on this compound would be required to map its specific activity determinants.

| Compound Class | Structural Variations | Impact on Activity | Reference |

|---|---|---|---|

| Nitrophenylpiperazine Derivatives | Substitution with indole or pyridine moiety | Significantly improved tyrosinase inhibition | nih.gov |

| Piperazine-pyridazinone Analogues | Variation of arylpiperazine moiety, spacer length, and terminal fragment | Influenced affinity for α1-adrenergic and 5-HT1A receptors | nih.gov |

| N-Phenylpiperazine Conjugates | Changes in lipophilicity and electronic properties | Affected antimycobacterial activity | researchgate.netmdpi.com |

| This compound | N/A | No specific SAR data available |

Bioactivation and Bioreduction Mechanisms (considering the nitro group)

While specific metabolic studies on this compound are absent from the literature, the bioactivation and bioreduction of its nitro group can be understood from general principles established for nitroaromatic compounds. nih.gov

The nitro group (—NO₂) is an electron-withdrawing group that can undergo extensive metabolic reduction in biological systems, a process catalyzed by various nitroreductases. This reduction is a sequential six-electron process that forms nitroso (—NO), N-hydroxylamino (—NHOH), and finally amino (—NH₂) functional groups. nih.gov

The intermediate species, particularly the N-hydroxylamino derivative, are often chemically reactive. nih.gov This hydroxylamine (B1172632) can be further activated, for instance by O-acetylation or O-sulfonation, to form a nitrenium ion. This highly reactive electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, leading to potential genotoxicity and cytotoxicity. The reduction of nitroaromatic compounds can also lead to the production of reactive oxygen species (ROS) through futile redox cycling, contributing to oxidative stress. nih.gov Therefore, the nitro group in this compound is a critical pharmacophore that could be considered a potential toxicophore, with its biological effects likely dependent on the balance between detoxification pathways and metabolic activation. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the phenylpiperazine scaffold, which is central to 1-(3-Nitrophenyl)piperazin-2-one, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. d-nb.infomdpi.com Derivatives of phenylpiperazine have been investigated for their affinity towards a range of targets, including receptors and enzymes involved in various physiological processes. nih.govnih.gov

For instance, studies on similar piperazine-containing compounds have explored their interactions with targets such as carbonic anhydrases, which are implicated in several diseases. nih.gov The rational design of new anticancer agents has also utilized the phenylpiperazine scaffold, targeting crucial players like topoisomerase II. mdpi.com These studies collectively suggest that the this compound structure is a promising candidate for targeted drug design.

Table 1: Potential Biological Targets for Phenylpiperazine Derivatives

| Target Protein | Therapeutic Area | Key Interacting Residues (Examples) |

|---|---|---|

| Sigma 1 Receptor (S1R) | Neuroscience | Glu172, Asp126, Phe107 nih.gov |

| Carbonic Anhydrase IX (CAIX) | Oncology | His94, His96, His119, Thr200 |

| Androgen Receptor | Oncology | Gln711, Arg752, Asn705 |

Active Site Analysis and Binding Pose Prediction

Active site analysis reveals how a ligand fits within the binding pocket of a protein. For phenylpiperazine derivatives, docking studies consistently show that the molecule orients itself to maximize favorable interactions. The predicted binding poses often show the piperazine (B1678402) ring's nitrogen atoms playing a crucial role. nih.gov For example, in studies with the Sigma 1 Receptor, the protonated nitrogen of the piperazine ring forms strong salt bridge interactions with acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126). nih.gov

The nitrophenyl group is typically positioned within a hydrophobic pocket of the active site. The specific orientation is crucial, as it determines which parts of the molecule are available for interaction. The conformation of the ligand within the active site is a key determinant of its binding affinity and subsequent biological effect. nih.gov

Ligand-Protein Interaction Profiling

The interaction profile of a ligand details the specific non-covalent bonds it forms with a protein. For phenylpiperazine analogs, these interactions are diverse and contribute to the stability of the ligand-protein complex.

Hydrogen Bonds and Salt Bridges: As noted, the piperazine nitrogen is a key hydrogen bond donor and can form strong ionic interactions (salt bridges) with negatively charged amino acid residues. mdpi.comnih.gov

Hydrophobic and π-Interactions: The phenyl ring is critical for establishing hydrophobic contacts with nonpolar residues in the binding site. d-nb.info Furthermore, it can engage in π-cation interactions, where the electron-rich aromatic ring interacts with a positively charged group, or π-π stacking with aromatic amino acid residues like phenylalanine. mdpi.comnih.gov

Halogen Bonds: In derivatives where the phenyl ring is substituted with halogens, these atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein backbone or side chains. d-nb.info

These varied interactions underscore the versatility of the phenylpiperazine scaffold in adapting to different protein environments.

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov MD simulations performed on complexes of piperazine derivatives with their target proteins have been used to assess the stability of the predicted binding modes. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. jksus.orgresearchgate.net Such studies have been conducted on various phenylpiperazine and nitrophenyl derivatives to understand their structure, electronic distribution, and reactivity. researchgate.netscispace.com These calculations provide fundamental data that complements the findings from docking and MD simulations.

Electronic Properties (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. mdpi.comnih.gov For related piperazine derivatives, the HOMO-LUMO gap has been calculated to understand the potential for intramolecular charge transfer, which is a crucial aspect of molecular reactivity. ijcrt.orgnih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Data for Analogous Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Phenylpiperazine Derivative | - | - | ~5-6 | High Stability |

| Schiff Base with Phenyl Ring | -0.267 | -0.180 | 0.087 | High Chemical Reactivity nih.gov |

Note: Specific values vary significantly based on the exact molecular structure and computational method.

Reactivity and Stability Predictions

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. nih.gov MEP maps visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with other species, highlighting the sites most susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the nitro group would be expected to create a significant region of negative electrostatic potential, while hydrogens on the piperazine and phenyl rings would represent areas of positive potential.

In Silico ADMET Predictions and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing researchers to forecast the pharmacokinetic properties of a compound before its synthesis. researchgate.netmdpi.com For this compound, specific ADMET predictions are not available in published studies. However, the ADMET profiles of other nitrophenyl-piperazine derivatives have been investigated, providing a framework for estimating its likely characteristics.

Computational models use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. mdpi.commdpi.com These predictions help to identify potential liabilities, such as poor absorption or high toxicity, that could terminate a drug's development. Studies on related piperazine derivatives have shown that properties like aqueous solubility (Log S), topological polar surface area (PSA), and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) are key determinants of a compound's pharmacokinetic profile. researchgate.netmdpi.com

For instance, an in silico ADMET evaluation of a related compound, '2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone', confirmed its drug-likeness based on several defined parameters. researchgate.net These parameters provide a useful reference for what might be expected from other compounds containing both nitrophenyl and piperazine moieties.

Table 1: Example of In Silico ADMET Predictions for a Nitrophenyl-Piperazine Derivative This table presents predicted properties for a representative compound to illustrate the scope of in silico profiling. Data for this compound itself is not available.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | 150 to 500 g/mol | Influences absorption and distribution. researchgate.net |

| Lipophilicity (LogP) | -0.7 to +5.0 | Affects solubility and permeability across membranes. researchgate.net |

| Topological Polar Surface Area (TPSA) | 20 to 130 Ų | Correlates with transport properties and blood-brain barrier penetration. researchgate.netmdpi.com |

| Aqueous Solubility (Log S) | Not exceeding 6 | Crucial for absorption and formulation. researchgate.netmdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted Yes/No | Indicates potential for CNS activity. mdpi.com |

| Cytochrome P450 (CYP) Inhibition | Predicted Yes/No for various isozymes | Highlights potential for drug-drug interactions. mdpi.com |

Gastrointestinal permeability is a key factor determining the oral bioavailability of a drug. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to assess this property. nih.govdrugbank.comnih.gov While no Caco-2 permeability data has been published for this compound, studies on phenylpiperazine derivatives offer significant insights into how chemical structure influences permeation. nih.govresearchgate.net

Research on a library of 1-phenylpiperazine (B188723) derivatives demonstrated that substitutions on the phenyl ring can dramatically alter both permeability and cytotoxicity. nih.gov For example, adding hydroxyl or primary amine groups to the phenyl ring was found to significantly increase toxicity in Caco-2 cells. nih.gov Conversely, aliphatic substitutions resulted in efficacy and toxicity profiles similar to the parent 1-phenylpiperazine compound. nih.gov This suggests that the nitro group on this compound would be a critical determinant of its permeability and safety profile. Some phenylpiperazine derivatives have been shown to enhance the permeability of other molecules by rearranging tight junction proteins like ZO-1 in the Caco-2 monolayer. researchgate.net

Table 2: Caco-2 Permeability Enhancement by Phenylpiperazine Derivatives The following data from a study on phenylpiperazine derivatives illustrates structure-permeability relationships. Data for this compound is not available.

| Compound | Relative Calcein Permeability (Fold Increase vs. Control) |

|---|---|

| 1-Phenylpiperazine | ~25-fold nih.gov |

| 1-Methyl-4-phenylpiperazine | ~20-fold nih.gov |

| 1-(4-Methylphenyl)piperazine | ~15-fold nih.gov |

| 1-(2-Hydroxyphenyl)piperazine | ~110-fold (with high toxicity) nih.gov |

| 1-(4-Aminophenyl)piperazine | ~120-fold (with high toxicity) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.gov Although no specific QSAR models have been developed for this compound, numerous studies have successfully applied QSAR to various classes of piperazine derivatives. mdpi.comnih.govnih.govnih.gov

The statistical robustness of a QSAR model is essential for its predictive power. Key validation metrics include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (Q² or r²-CV), and the predictive R² (R²pred) for an external test set. mdpi.comnih.gov

Table 3: Example of Statistical Validation for a QSAR Model of Piperazine Derivatives This table shows validation parameters from a study on piperazine derivatives as mTORC1 inhibitors, illustrating the statistical quality of a typical QSAR model.

| QSAR Model Type | R² (Training Set) | Q² (Cross-Validation) | R²test (External Test Set) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.74 mdpi.com | 0.56 mdpi.com | 0.54 mdpi.com |

| Multiple Non-Linear Regression (MNLR) | 0.78 mdpi.com | 0.53 mdpi.com | 0.57 mdpi.com |

Cheminformatics and Virtual Screening for Analogues

Cheminformatics and virtual screening are powerful computational techniques used to search vast chemical libraries for molecules with a high probability of binding to a specific biological target. nih.govresearchgate.net This approach accelerates the discovery of new lead compounds. For a molecule like this compound, these methods could be employed to identify structurally similar analogs or novel scaffolds with potentially improved activity or pharmacokinetic properties.

The virtual screening process typically involves several steps:

Library Preparation : A large database of chemical compounds, which can contain millions to billions of molecules, is prepared for screening. nih.govnih.gov

Target-Based or Ligand-Based Screening : In target-based screening, molecules are computationally "docked" into the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to predict binding affinity. acs.org In ligand-based screening, new molecules are sought based on their shape and chemical similarity to known active compounds. nih.gov

Scoring and Ranking : Docked molecules are scored and ranked based on their predicted binding energy or similarity score. acs.org

Hit Selection and Experimental Validation : The top-scoring candidates are selected for purchase or synthesis and subsequent experimental testing to confirm their activity. nih.gov

Virtual screening has successfully identified novel piperazine-based compounds for various targets, demonstrating the utility of the piperazine scaffold in drug design. nih.govacs.org A multi-step virtual screening of five million compounds, for example, identified a novel piperazine-based hit compound for the juvenile hormone receptor in insects. nih.gov Such a workflow could be adapted to find analogs of this compound, potentially leading to the discovery of new therapeutic agents.

Derivatives and Analogues of 1 3 Nitrophenyl Piperazin 2 One

Design and Synthesis of Novel Derivatives

The synthesis of novel derivatives often begins with the core structure of piperazine (B1678402), which offers a flexible framework for designing new bioactive compounds. researchgate.net A common synthetic strategy involves the reaction of a substituted aniline, such as 3-nitroaniline (B104315), with a reagent that can form the piperazin-2-one (B30754) ring. For instance, the synthesis of piperazine derivatives can be achieved by cyclizing an aniline intermediate with bis(2-chloroethyl)amine hydrochloride. researchgate.net Another approach involves coupling substituted benzenethiol with chloro-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the piperazine moiety. researchgate.net

In a more specific example related to nitrophenylpiperazine, a key intermediate, 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide, has been used to synthesize a new series of hybrid molecules incorporating coumarin, isatin, and 1,2,4-triazol-3-thiol moieties. researchgate.net The design of these novel compounds often aims to combine the known pharmacophoric features of different molecular classes to create hybrids with enhanced or novel activities. The versatility of the piperazine core allows for its incorporation into a wide range of molecular architectures, making it a valuable building block in pharmaceutical chemistry. researchgate.netnih.gov

Systematic Structural Modifications and Their Impact on Activity

Systematic structural modifications of the 1-(3-nitrophenyl)piperazin-2-one scaffold are crucial for understanding structure-activity relationships (SAR) and optimizing therapeutic potential. researchgate.net Even minor changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com

Key areas for modification include:

The Phenyl Ring: Altering the position or nature of substituents on the phenyl ring can drastically affect activity. While the parent compound has a nitro group at the 3-position, moving it or replacing it with other electron-withdrawing or electron-donating groups can modulate the compound's electronic properties and its interaction with biological targets.

The Piperazine Ring: The nitrogen atoms of the piperazine ring are common sites for modification. The N-1 nitrogen is attached to the nitrophenyl group, but the N-4 position of a standard piperazine ring (or other positions on the piperazin-2-one ring) can be substituted with various alkyl or aryl groups to influence properties like solubility, bioavailability, and receptor affinity. ijrrjournal.comnih.gov For example, in a series of pyridyl-piperazinyl-piperidine derivatives, substitutions at the 2'-position of the piperazine ring had a pronounced effect on CXCR3 receptor affinity. nih.gov

The Lactam Carbonyl: The carbonyl group of the piperazin-2-one ring is a key structural feature. Modifications at this position, or the adjacent carbon atoms, can influence the molecule's conformation and its ability to form hydrogen bonds, which is often critical for target binding.

Studies on similar piperazin-2-one-based structures have demonstrated that these molecules can exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com The introduction of different substituents, such as a trifluoromethyl group, has been shown to have a significant effect on cell viability. mdpi.com Similarly, research on nitrophenylpiperazine derivatives as tyrosinase inhibitors revealed that introducing an indole (B1671886) moiety at the N-1 position of the piperazine ring resulted in a compound with significant inhibitory effect. researchgate.net

Table 1: Impact of Structural Modifications on Biological Activity

| Parent Scaffold | Modification | Resulting Compound Class | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Piperazine | Addition of a nitrophenyl group and indole moiety | Nitrophenylpiperazine-indole hybrid | Significant tyrosinase inhibitory effect (IC50 = 72.55 μM) | researchgate.net |

| Piperazin-2-one | Addition of a trifluoromethyl group | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | Showed a significant effect on cancer cell viability | mdpi.com |

| Pyridyl-piperazinyl-piperidine | Addition of a 2'(S)-ethyl group on the piperazine moiety | Substituted pyridyl-piperazinyl-piperidine | Exhibited a human CXCR3 IC50 of 0.2 nM | nih.gov |

| Benzhydrylpiperazine | Hybridization with a phenyl oxadiazole moiety | Benzhydrylpiperazine-oxadiazole hybrid | Promising dual inhibition of COX-2 (IC50 = 0.25 μM) and 5-LOX (IC50 = 7.87 μM) | nih.gov |

Hybrid Compounds Incorporating Other Bioactive Scaffolds (e.g., Thiadiazole, Quinoline, Triazole)

A prominent strategy in medicinal chemistry is the creation of hybrid molecules that covalently link two or more pharmacophores to produce a single compound with potentially enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent candidate for such hybridization.

Thiadiazole Hybrids: The 1,3,4-thiadiazole nucleus is a significant component in the development of new drugs, with derivatives showing potent anti-cancer and antimycobacterial activities. nih.govresearchgate.net Synthesizing hybrids that fuse the piperazine core with a thiadiazole ring is a strategy to develop novel therapeutic agents. nih.govresearchgate.netnih.gov For example, novel piperazine-based bis(1,3,4-thiadiazole) hybrids have been synthesized and investigated as anti-cancer agents. researchgate.net

Quinoline Hybrids: Quinoline derivatives are well-known for their antimalarial and antibacterial properties. nih.gov The combination of the quinoline and piperazine moieties has led to the development of compounds with significant antibacterial and antituberculosis activities. nih.gov In some designs, piperazine is used as a linker between a quinoline core and other active groups, such as sulfonamides, to improve biological activity. nih.gov

Triazole Hybrids: Triazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological applications, including antifungal and anticancer activities. jopcr.comnih.gov The 1,2,3-triazole scaffold, in particular, is a fundamental aromatic heterocycle used in drug design. jopcr.com Fusing this moiety with a piperazine ring has been explored to create novel compounds with potent and diverse biological activities. jopcr.com For instance, a series of novel 1,2,3-triazole analogues containing a piperazine linker have been synthesized and evaluated for antiproliferative activity against cancer cell lines. jopcr.com

Prodrug Strategies and Bioreductive Activation

The nitroaromatic group of this compound makes it an ideal candidate for development as a hypoxia-activated prodrug. mdpi.com Prodrugs are inactive compounds that are converted into their active forms within the body, a strategy used to overcome barriers related to absorption, distribution, metabolism, and excretion (ADMET). acs.orgnih.gov

The low-oxygen environment (hypoxia) characteristic of solid tumors provides a specific trigger for the activation of certain prodrugs. mdpi.com The mechanism of bioreductive activation for nitroaromatic compounds is central to this strategy. scielo.brresearchgate.net Under hypoxic conditions, enzymes such as nitroreductases can reduce the nitro (NO₂) group. This reduction occurs in a stepwise manner, first forming a nitro anion radical. scielo.brnih.gov In the absence of oxygen, this radical undergoes further reduction to nitroso, hydroxylamine (B1172632), and finally, amine metabolites. mdpi.com These highly reactive intermediates, particularly the nitroso and hydroxylamine species, can bind to cellular macromolecules like DNA, leading to cytotoxicity and selectively killing the cancer cells in the hypoxic region while sparing healthy, well-oxygenated tissues. mdpi.comnih.gov

This bioreductive process is a key advantage, as it allows for targeted drug release specifically at the tumor site, potentially increasing therapeutic efficacy while minimizing systemic toxicity. mdpi.comnih.gov The ability of the nitro group to be selectively reduced in hypoxic environments is a well-established principle in the design of targeted cancer therapies. mdpi.comscielo.br

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The arylpiperazine structure is a versatile building block in drug discovery, recognized for its presence in drugs targeting a wide array of conditions, particularly neurological disorders and cancer. nih.govnih.gov Molecules incorporating this scaffold have demonstrated a remarkable ability to interact with diverse biological targets, including G-protein coupled receptors (like serotonin (B10506) and dopamine (B1211576) receptors), ion channels, and enzymes. nih.govijrrjournal.com This versatility allows for the fine-tuning of pharmacological activity through structural modifications.

The potential therapeutic applications for derivatives of 1-(3-nitrophenyl)piperazin-2-one are broad, with oncology being a particularly promising area. researchgate.netnih.gov Arylpiperazine derivatives have shown significant anti-proliferative activity against various tumor cell lines, including those for prostate, breast, and lung cancer. nih.govdntb.gov.ua They can induce cell cycle arrest, inhibit key proteins in cancer signaling pathways, and even overcome drug resistance. nih.govdntb.gov.ua For instance, certain quinoxalinyl-piperazine derivatives act as G2/M-specific cell cycle inhibitors and suppress the anti-apoptotic Bcl-2 protein. nih.gov

In neurology, arylpiperazine derivatives are mainstays in the treatment of depression, anxiety, and psychosis, primarily through their action on serotonin (5-HT) and dopamine (D) receptors. nih.govijrrjournal.combenthamscience.com The specific substitution pattern on the aryl ring and the piperazine (B1678402) core dictates the receptor affinity and functional activity (agonist or antagonist). acs.orgnih.gov Therefore, the this compound scaffold could serve as a starting point for designing novel agents for neurological conditions where current treatments are inadequate. nih.gov

The table below summarizes the activities of several illustrative arylpiperazine derivatives, highlighting the therapeutic potential inherent in this chemical class.

| Compound Class | Target/Activity | Potential Therapeutic Area |

| Naftopidil-based derivatives | α1-Adrenergic Receptor Antagonism, Cytotoxicity | Prostate Cancer |

| Quinoxalinyl-piperazines | G2/M Cell Cycle Inhibition, Bcl-2 Inhibition | Various Cancers (Breast, Skin, Pancreas) |

| Vindoline-piperazine conjugates | Antitumor Activity, Growth Inhibition | Breast Cancer, Lung Cancer |

| Phenylpiperazine pyrrolidin-2-one derivatives | Anxiolytic-like and Antidepressant-like effects | Anxiety, Depression |

| Long-chain arylpiperazines | 5-HT Receptor Modulation (5-HT1A, 5-HT7) | Autism Spectrum Disorder, Depression |

This table presents examples of therapeutic activities observed in various arylpiperazine derivatives, suggesting potential avenues for the development of agents based on the this compound scaffold. nih.govbenthamscience.comacs.orgmdpi.commdpi.com

Strategies for Mitigating Potential Toxicity (e.g., associated with nitro groups)

A significant hurdle in the development of nitroaromatic compounds is the potential for toxicity. The nitro group (NO₂) is often considered a "structural alert" because it can be metabolically reduced in the body to form highly reactive and potentially carcinogenic species, such as hydroxylamines and nitrosoamines. cambridgemedchemconsulting.comcambridgemedchemconsulting.com However, this reactivity can also be harnessed for therapeutic benefit, as seen in hypoxia-activated prodrugs. scielo.br Several well-established strategies can be employed to mitigate the toxicity associated with the nitro group in this compound.

One of the most effective approaches is bioisosteric replacement . This involves substituting the nitro group with a different functional group that mimics its key electronic and steric properties but lacks the associated metabolic liabilities. cambridgemedchemconsulting.com For example, the trifluoromethyl (CF₃) group has been successfully used as a bioisostere for the nitro group. nih.govacs.org Studies have shown that replacing an aliphatic nitro group with a CF₃ group in cannabinoid receptor modulators not only mitigated toxicity concerns but also led to more potent compounds with improved metabolic stability. nih.govacs.org Other potential bioisosteres for the aromatic nitro group include sulfones (SO₂R) and cyano (CN) groups. cambridgemedchemconsulting.com

Another strategy is the development of prodrugs , where the nitro compound is designed to be activated selectively at the target site. For instance, in cancer therapy, the hypoxic (low oxygen) environment of solid tumors can be exploited. Certain nitroreductase enzymes that are highly expressed in hypoxic tumor cells can selectively reduce the nitro group to a cytotoxic agent, concentrating the drug's effect within the tumor and sparing healthy, oxygenated tissues. scielo.br

Finally, structural modifications to the entire molecule can influence the redox potential of the nitro group, making its reduction to toxic metabolites less favorable. scielo.br Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the toxicity of new analogs based on their molecular structure, guiding the design of safer compounds. researchgate.netnih.gov

| Mitigation Strategy | Description | Example/Application |

| Bioisosteric Replacement | Substituting the nitro (NO₂) group with a less toxic functional group that has similar physicochemical properties. | Replacing NO₂ with a trifluoromethyl (CF₃), sulfone (SO₂R), or cyano (CN) group to improve metabolic stability and reduce genotoxicity. cambridgemedchemconsulting.comnih.gov |

| Prodrug Approach | Designing the molecule to be activated by specific enzymes or conditions at the target site (e.g., hypoxia in tumors). | Nitroaromatic compounds that are selectively activated by nitroreductases in cancer cells, minimizing systemic toxicity. scielo.br |

| Structural Modification | Altering other parts of the molecule to change the electronic properties and redox potential of the nitro group. | Guided by QSTR modeling to design analogs where the reduction to toxic metabolites is less likely to occur. nih.gov |

This table outlines key strategies to address the potential toxicity associated with the nitro group in drug candidates like this compound.

Combination Therapies